molecular formula C19H14BrFN2O2 B11253954 1-(4-bromobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(4-bromobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11253954
M. Wt: 401.2 g/mol
InChI Key: BLVGWJBJJJSBPZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Bromobenzyl Group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Fluorophenyl Group: This can be done through an amide coupling reaction using a fluorophenyl amine and a carboxylic acid derivative of the dihydropyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, influencing the selectivity and efficiency of the process.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a calcium channel blocker, which could make it useful in treating cardiovascular diseases.

    Drug Development: Its structure-activity relationship (SAR) is explored to design new drugs with improved efficacy and reduced side effects.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets, such as ion channels or enzymes. For example, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, thereby affecting cellular processes like muscle contraction and neurotransmitter release. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

Uniqueness: 1-(4-Bromobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This uniqueness can lead to differences in potency, selectivity, and side effect profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14BrFN2O2

Molecular Weight

401.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H14BrFN2O2/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-16-9-7-15(21)8-10-16/h1-11H,12H2,(H,22,24)

InChI Key

BLVGWJBJJJSBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)Br

Origin of Product

United States

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